Product packaging for zinc;2-methylpyrazine;dinitrate(Cat. No.:CAS No. 65073-38-3)

zinc;2-methylpyrazine;dinitrate

Cat. No.: B14494831
CAS No.: 65073-38-3
M. Wt: 565.8 g/mol
InChI Key: SIGDMCGRWGCHMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Pyrazine (B50134) and its Derivatives as Ligands in Coordination Chemistry

Pyrazine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms in a 1,4-position, and its derivatives are important ligands in coordination chemistry. britannica.comwikipedia.org The presence of two nitrogen donor atoms allows pyrazine to act as a bridging ligand, connecting metal centers to form coordination polymers and metal-organic frameworks (MOFs). This bridging capability is fundamental in the design of materials with specific structural and functional properties.

Pyrazine derivatives, modified with various functional groups, offer a means to fine-tune the electronic and steric properties of the resulting coordination complexes. mdpi.comnih.gov These modifications can influence the dimensionality of the resulting structures, from simple mononuclear complexes to intricate three-dimensional networks. The coordination compounds derived from pyrazine ligands have been investigated for a range of applications, including their potential as antibacterial, antifungal, and anticancer agents. mdpi.comnih.gov

Overview of Zinc(II) Complexes with Nitrogen and Oxygen Donor Ligands

As a hard acid according to Hard-Soft Acid-Base (HSAB) theory, the zinc(II) ion preferentially coordinates with hard donor atoms like nitrogen and oxygen. mdpi.cominorgchemres.org This preference leads to the formation of stable complexes with a vast array of N-heterocyclic ligands (such as pyridine (B92270), imidazole (B134444), and pyrazine) and oxygen-donating ligands, including carboxylates, acetylacetonates, and inorganic anions like nitrate (B79036) and nitrite (B80452). mdpi.comnih.govinorgchemres.org

In mixed-ligand systems containing both nitrogen and oxygen donors, a diverse range of structures can be achieved. nih.govnih.gov The nitrate ion (NO₃⁻), for instance, can coordinate to a metal center in a monodentate (binding through one oxygen atom), bidentate (chelating through two oxygen atoms), or bridging fashion. The coordination mode of the nitrate anion is often influenced by the steric bulk and electronic properties of the other ligands present in the coordination sphere. nih.gov

Specific Focus on Zinc(II) Complexes Involving 2-Methylpyrazine (B48319) and Nitrate Anions

While extensive research exists on zinc(II) complexes with various pyrazine derivatives and N-heterocyclic ligands, detailed studies specifically characterizing the "zinc;2-methylpyrazine;dinitrate" complex are not prominently featured in the surveyed literature. However, the structure and properties of this compound can be inferred from related known complexes, such as those involving 2-methylpyridine (B31789) or other pyrazine derivatives with nitrate or nitrite anions.

In a hypothetical complex of zinc(II) with 2-methylpyrazine and nitrate, the 2-methylpyrazine would likely act as a monodentate ligand, coordinating to the zinc(II) center through the sterically less hindered nitrogen atom (N4). The nitrate anions could coordinate in a monodentate or bidentate fashion to complete the coordination sphere of the zinc ion. For instance, in a complex with the formula [Zn(2-methylpyrazine)₂(NO₃)₂], a distorted tetrahedral or octahedral geometry could be expected. In an octahedral geometry, the nitrate ions might act as bidentate ligands or the 2-methylpyrazine could act as a bridging ligand, leading to a polymeric structure.

The characterization of such a complex would rely on various analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the 2-methylpyrazine and nitrate ligands. The vibrational frequencies of the C-H and C=N bonds in the pyrazine ring would shift upon coordination. The coordination mode of the nitrate anion can also be determined by the separation of its characteristic vibrational bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would show shifts in the resonance of the pyrazine ring protons and carbons upon complexation with the diamagnetic Zn(II) ion. mdpi.com

Thermal Analysis (TGA/DSC): Thermogravimetric analysis would reveal the thermal stability of the complex and its decomposition pathway. For instance, the decomposition of zinc nitrate complexes often proceeds through the loss of the organic ligands followed by the decomposition of the nitrate to zinc oxide. chalcogen.rougr.esresearchgate.net

For comparison, the table below presents data on related zinc(II) complexes.

Property[Zn(pyridine)₂(NO₂)₂] rsc.org[Zn(2-methylpyridine)₂(NO₂)₂] rsc.org[Zn(tpy)₂][NO₃]₂·2H₂O researchgate.net
Crystal System MonoclinicMonoclinicTetragonal
Space Group P2₁/cP2₁/cP4₂/n
Coordination Geometry Distorted Octahedral (asymmetric bidentate nitrite)Distorted Tetrahedral (unidentate nitrito)Distorted Octahedral
Zn-N Bond Lengths (Å) 2.11, 2.122.04, 2.052.131(2), 2.227(2)
Comments Nitrite groups are asymmetrically chelating.Nitrite groups are unidentate with a semi-coordinated second oxygen.Terpyridine (tpy) acts as a tridentate ligand.

This table presents data for structurally related compounds to provide context for the expected properties of a zinc-2-methylpyrazine-dinitrate complex.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24N10O6Zn B14494831 zinc;2-methylpyrazine;dinitrate CAS No. 65073-38-3

Properties

CAS No.

65073-38-3

Molecular Formula

C20H24N10O6Zn

Molecular Weight

565.8 g/mol

IUPAC Name

zinc;2-methylpyrazine;dinitrate

InChI

InChI=1S/4C5H6N2.2NO3.Zn/c4*1-5-4-6-2-3-7-5;2*2-1(3)4;/h4*2-4H,1H3;;;/q;;;;2*-1;+2

InChI Key

SIGDMCGRWGCHMS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1.CC1=NC=CN=C1.CC1=NC=CN=C1.CC1=NC=CN=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Zn+2]

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations

Direct Synthesis Approaches

Direct synthesis methods involve the straightforward reaction between a zinc(II) salt and the pyrazine-based ligand. These approaches are often the most common and are valued for their simplicity and efficiency.

Preparation from Zinc(II) Salts and 2-Methylpyrazine (B48319)

The direct reaction of a zinc(II) salt, such as zinc nitrate (B79036), with 2-methylpyrazine in a suitable solvent is a primary method for synthesizing the target complex. Typically, a solution of zinc nitrate hexahydrate is combined with a solution of 2-methylpyrazine. nih.govquora.com The resulting mixture is often stirred at room temperature or gently heated to facilitate the reaction and subsequent crystallization of the product. nih.gov The stoichiometry of the reactants can be varied to influence the final structure of the coordination complex.

Reactions Involving Zinc(II) Acetate (B1210297) and Substituted Pyrazine (B50134) Ligands

Zinc(II) acetate is another commonly employed precursor in the synthesis of zinc-pyrazine complexes. researchgate.net It offers advantages such as good solubility in various solvents and can lead to the formation of diverse coordination compounds. researchgate.net For instance, the reaction of hydrated zinc(II) acetate with pyrazole (B372694) ligands can yield different species depending on the reaction conditions, including dinuclear and polynuclear complexes. researchgate.net

A notable example involves the synthesis of bis[2-acetyl-3-methylpyrazine (2-hydroxybenzoyl)hydrazonato]zinc(II) monohydrate. In this procedure, zinc(II) acetate is added to a solution of 2-acetyl-3-methylpyrazine (B1328917) (2-hydroxybenzoyl)hydrazone in ethanol. nih.govscienceopen.com The mixture is refluxed with continuous stirring, leading to the formation of the complex, which can then be collected by filtration. nih.govscienceopen.com This method highlights the utility of Schiff-base ligands derived from substituted pyrazines in creating stable zinc complexes. nih.govscienceopen.com The resulting complex features a zinc(II) center coordinated to two ligand molecules, forming a distorted octahedral structure. nih.govscienceopen.com

Table 1: Synthesis of Zinc(II) Complex with a Substituted Pyrazine Ligand
ReactantsSolventReaction ConditionsProductYield
Zinc(II) acetate and 2-acetyl-3-methylpyrazine (2-hydroxybenzoyl)hydrazone (1:1 molar ratio)EthanolRefluxing temperature, 3 hours of stirringBis[2-acetyl-3-methylpyrazine (2-hydroxybenzoyl)hydrazonato]zinc(II) monohydrate68% nih.govscienceopen.com

In Situ Ligand Formation and Complexation

In some synthetic routes, the ligand is formed in situ from a precursor molecule in the presence of the metal salt, which then coordinates to the newly formed ligand.

Synthesis via Methanolysis and Hydrolysis-Imidation of 2-Cyanopyrazine in the Presence of Zinc Salts

An interesting approach to zinc-pyrazine complexes involves the in situ transformation of 2-cyanopyrazine. inorgchemres.org In a specific example, the reaction of ZnCl₂·7H₂O with 2-cyanopyrazine in a methanolic solution at 65 °C leads to the formation of a binuclear zinc(II) complex. inorgchemres.org Spectroscopic and X-ray structural analysis revealed that the 2-cyanopyrazine ligand undergoes methanolysis to form methyl pyrazine-2-carboximidate. inorgchemres.org Furthermore, a portion of the 2-cyanopyrazine is converted into the N-(2-pyrazylcarbonyl)-2-pyrazinecarboxamidate anion, which acts as a bridging ligand in the resulting binuclear complex, [Zn₂(μ-DPzCA)(2-MPzCI)Cl₃]. inorgchemres.org This demonstrates a complex reaction pathway where the zinc salt facilitates the transformation of the initial nitrile ligand into new coordinating species. inorgchemres.org

Table 2: In Situ Ligand Formation and Complexation
ReactantsSolventReaction ConditionsIn Situ Formed LigandsFinal ProductYield
ZnCl₂·7H₂O and 2-cyanopyrazineMethanol (B129727)65 °C, 20 minutes of stirring, followed by slow evaporationMethyl pyrazine-2-carboximidate and N-(2-pyrazylcarbonyl)-2-pyrazinecarboxamidate anion[Zn₂(μ-DPzCA)(2-MPzCI)Cl₃]63.7% inorgchemres.org

Influence of Reaction Parameters on Synthesis

The outcome of the synthesis of zinc-pyrazine complexes can be highly dependent on various reaction parameters, with solvent and temperature being particularly influential.

Solvent Effects and Temperature Control

The choice of solvent can significantly impact the synthesis of metal-organic frameworks and coordination complexes by influencing the solubility of reactants, nucleation, and crystal growth. nih.gov The polarity of the solvent, indicated by its dielectric constant, plays a crucial role. nih.gov For instance, in the synthesis of ZIF-8, a zinc-based metal-organic framework, using different solvents like water, methanol, and DMF leads to variations in crystallinity, product yield, and crystallite size. nih.gov Water, being highly polar, can sometimes act as a competing ligand, affecting the formation of the desired crystal structure. nih.gov

Temperature control is also critical. In the synthesis of organozinc reagents, the reaction rate can be significantly influenced by temperature. nih.gov Similarly, in the formation of zinc pyrazolate complexes, moderate heating can drive topotactic and quantitative transformations from one species to another. researchgate.net For the synthesis of the binuclear zinc(II) complex from 2-cyanopyrazine, a specific temperature of 65 °C was maintained, highlighting the importance of temperature in controlling the in situ ligand formation and subsequent complexation. inorgchemres.org The use of solvothermal methods, which involve heating the reaction mixture in a sealed vessel, can also lead to different crystalline morphologies compared to reactions carried out at room temperature. nih.gov

Role of Precursors in Complex Formation

The formation and ultimate structure of zinc(II) coordination complexes, including that with 2-methylpyrazine and nitrate, are profoundly influenced by the nature of the starting materials. The choice of the zinc precursor and the specific ligand system dictates the reaction pathway and the final architecture of the complex.

In the context of forming zinc;2-methylpyrazine;dinitrate, the primary precursors are a zinc(II) salt and 2-methylpyrazine. Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) is a commonly employed precursor due to its good solubility in various solvents, which facilitates the reaction in the solution phase. nih.govnih.gov The nitrate anions themselves can act as ligands, coordinating to the zinc center, or they can serve as counter-ions to balance the charge of the cationic complex formed. nih.gov The use of an organozinc precursor, in contrast to a classical inorganic salt like zinc nitrate, can allow for the reaction to proceed at ambient temperatures and may avoid the need for additional base reagents. mdpi.com

The ligand, 2-methylpyrazine, is a derivative of pyrazine with a methyl group substituent. This seemingly minor modification can have a significant impact on the resulting complex. The methyl group can introduce steric hindrance, influencing the coordination geometry around the zinc(II) ion. Furthermore, the molar ratio of the 2-methylpyrazine ligand to the zinc nitrate precursor is a critical parameter. Studies on related systems, such as the synthesis of Zeolitic Imidazolate Framework-8 (ZIF-8) using 2-methylimidazole (B133640) and zinc nitrate, have demonstrated that varying this molar ratio significantly affects the crystallinity, yield, and morphology of the final product. nih.govd-nb.info At low ligand-to-metal ratios, different crystalline forms or even the formation of zinc hydroxide (B78521) byproducts can be observed. d-nb.info

The solvent system also plays a crucial role. Methanol is a common solvent for the synthesis of such complexes, allowing for the dissolution of the precursors and facilitating the coordination reaction. d-nb.inforesearchgate.net The choice of solvent can influence the solubility of the reactants and the resulting complex, thereby affecting the crystallization process and the ultimate solid-state structure.

Mechanistic Insights into Complex Formation

The formation of the this compound complex involves the coordination of the 2-methylpyrazine ligand and potentially the nitrate ions to the zinc(II) center. The zinc(II) ion, with its d¹⁰ electronic configuration, is a Lewis acid and readily accepts electron pairs from Lewis basic donor atoms, such as the nitrogen atoms of the pyrazine ring.

The initial step in the complexation process is the dissolution of the zinc nitrate precursor in a suitable solvent, typically leading to the formation of a solvated zinc ion, [Zn(S)ₓ]²⁺, where S represents a solvent molecule. The 2-methylpyrazine ligand then displaces the coordinated solvent molecules to bind to the zinc center. The pyrazine ring in 2-methylpyrazine contains two nitrogen atoms, both of which are potential coordination sites. Depending on the reaction conditions and the stoichiometry, the 2-methylpyrazine can act as a monodentate ligand, coordinating through one nitrogen atom, or as a bridging ligand, coordinating to two different zinc centers through both nitrogen atoms.

In the case of this compound, the nitrate ions can also participate in the coordination sphere of the zinc(II) ion. The nitrate anion can coordinate to the metal center in a monodentate or bidentate fashion. The formation of the final complex is a result of the interplay between the coordination of the 2-methylpyrazine ligand and the nitrate ions to the zinc(II) center, driven by the formation of stable coordination bonds.

Research on the in-situ synthesis of a binuclear zinc(II) complex with a pyrazine derivative ligand revealed that the ligand can undergo transformations, such as methanolysis and hydrolysis-imidation, in the presence of the zinc salt and methanol. researchgate.net This suggests that the reaction mechanism can be more complex than a simple ligand substitution, and the precursor ligand itself may be modified during the complexation process. The coordination geometry around the zinc(II) ion in the final complex is typically tetrahedral or octahedral, influenced by the size and steric bulk of the ligands and the coordination number of the zinc ion. nih.gov

Below is a table summarizing the crystal data for a related zinc(II) complex, Bis[2-acetyl-3-methylpyrazine (2-hydroxybenzoyl)hydrazonato]zinc(II) monohydrate, which provides an example of the structural parameters that can be determined for such compounds. nih.gov

Interactive Data Table: Crystal Data for Bis[2-acetyl-3-methylpyrazine (2-hydroxybenzoyl)hydrazonato]zinc(II) monohydrate nih.gov

ParameterValue
Formula[Zn(C₁₄H₁₃N₄O₂)₂]·H₂O
Molecular Weight621.95
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.3794 (10)
b (Å)22.814 (2)
c (Å)13.9407 (14)
β (°)106.402 (2)
Volume (ų)2861.6 (5)
Z4
RadiationMo Kα
Temperature (K)298 (2)

Structural Elucidation and Coordination Chemistry

Crystallographic Analysis

Single-crystal X-ray diffraction (SC-XRD) is the cornerstone for the structural characterization of crystalline materials, including zinc-pyrazine complexes. researchgate.net This technique has been instrumental in revealing the detailed molecular structures of numerous related compounds. For instance, SC-XRD analysis of a binuclear zinc(II) complex involving a pyrazine-derived ligand revealed a structure where two Zn(II) atoms are bridged by a N-(2-pyrazylcarbonyl)-2-pyrazinecarboxamidate ligand. inorgchemres.org Similarly, the structures of dinitrate zinc complexes with ligands such as 2,2':6',2''-terpyridine and hexakis(1-methyl-1H-imidazole) have been precisely determined, showing distorted octahedral geometries around the zinc centers. nih.govresearchgate.net

Although obtaining suitable single crystals can sometimes be challenging, the data from successful SC-XRD studies are invaluable. researchgate.net They provide the exact coordination environment, reveal the nature of bridging or terminal ligands, and identify intermolecular interactions like hydrogen bonding that stabilize the crystal lattice. inorgchemres.org The crystallographic data for several representative zinc complexes are summarized in the table below.

Table 1: Selected Crystallographic Data for Zinc(II) Complexes

Compound Crystal System Space Group Key Geometric Features Reference
[Zn(C₁₅H₁₁N₃)₂][NO₃]₂·2H₂O Tetragonal P4₂/n Distorted octahedral Zn(II) center. researchgate.net
[Zn(C₄H₆N₂)₆][NO₃]₂ Monoclinic P2₁/c Distorted octahedral coordination around Zn(II). nih.gov
[Zn₂(μ-DPzCA)(2-MPzCI)Cl₃] Triclinic P-1 Two five-coordinated Zn(II) centers in distorted square-pyramidal geometries. inorgchemres.org
[Zn(EtNic)₂Cl₂] Monoclinic P2₁/c Two crystallographically independent units with distorted tetrahedral Zn(II) centers. mdpi.com

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a significant phenomenon in the study of coordination polymers and metal-organic frameworks (MOFs). These different forms, or polymorphs, can exhibit varied physical and chemical properties. In zinc-based frameworks, polymorphism has been observed and studied. For example, the zeolitic imidazolate framework (ZIF) system, specifically the competition between ZIF-8 and ZIF-L which are based on zinc and 2-methylimidazole (B133640), demonstrates how synthesis conditions like the metal-to-ligand ratio can control the resulting polymorphic form. rsc.org

Furthermore, studies on zinc(II) thiocyanate (B1210189) complexes with substituted pyridines have revealed the existence of polymorphs. Complexes with 2-chloropyridine (B119429) were found to crystallize in two different modifications, one of which is isostructural with the 2-methylpyridine (B31789) complex, while the other is isostructural with the 2-bromopyridine (B144113) complex. rsc.org These polymorphs differ in their molecular conformation and packing, with one form allowing for a more efficient intermolecular arrangement and the other featuring a geometry closer to that of the isolated complex molecule. rsc.org Solvent-mediated conversion experiments can determine the thermodynamically stable form at a given temperature. rsc.org

Coordination Environment of Zinc(II) Centers

The d¹⁰ configuration of Zn(II) results in no ligand field stabilization energy, leading to a high degree of stereochemical flexibility. nih.gov Consequently, zinc(II) complexes can adopt various coordination numbers and geometries, most commonly tetrahedral, square-pyramidal, and octahedral.

Six-coordinate octahedral geometry is common for zinc(II) when coordinated by polydentate ligands or a sufficient number of monodentate ligands. In many cases, this geometry is distorted from a perfect octahedron. An example is found in bis(2,2':6',2''-terpyridine)zinc(II) dinitrate, where the zinc cation is in a distorted octahedral environment, defined by two chelating terpyridine ligands positioned nearly at right angles to each other. researchgate.net Another dinitrate complex, hexakis(1-methyl-1H-imidazole)zinc(II) dinitrate, also features a Zn(II) ion in a distorted octahedral coordination environment, with N—Zn—N angles deviating from the ideal 90° and 180°. nih.gov A novel polymeric zinc(II) complex constructed from pyrazine-2,3-dicarboxylic acid is particularly noteworthy as it contains Zn(II) ions exhibiting distorted octahedral, square pyramidal, and tetrahedral geometries all within the same polymeric chain. ias.ac.inresearchgate.net

Table 2: Example of Distorted Octahedral Geometry in a Zinc(II) Complex

Complex Fragment Bond Bond Length (Å) Bond Angle (°) Angle
[Zn(C₄H₆N₂)₆]²⁺ Zn1—N1 2.182 N1—Zn1—N3 91.5
Zn1—N3 2.177 N1—Zn1—N5 90.1
Zn1—N5 2.179 N3—Zn1—N5 89.9
N1—Zn1—N1' 180.0

Data from hexakis(1-methyl-1H-imidazole-κN³)zinc(II) dinitrate. Note: Angles shown are representative cis and trans angles. Data adapted from nih.gov.

Five-coordinate geometries are also frequently observed for zinc(II) complexes. The square-pyramidal geometry describes a molecule with a central atom bonded to five ligands in the shape of a pyramid with a square base. wikipedia.org This geometry is often distorted. In a binuclear zinc(II) complex, each of the two zinc centers is five-coordinated in a distorted square-pyramidal configuration. inorgchemres.org The degree of distortion from a perfect square-pyramidal (τ = 0) towards a trigonal-bipyramidal (τ = 1) geometry can be quantified using the trigonality index, τ. inorgchemres.org For the aforementioned binuclear complex, the τ values were calculated as 0.718 and 0.602 for the two zinc centers, indicating a significant distortion towards a trigonal-bipyramidal shape. inorgchemres.org The polymeric zinc complex featuring multiple coordination geometries also contains five-coordinate Zn(II) ions with a distorted square pyramidal geometry (τ = 0.14). ias.ac.in

Table 3: Example of Distorted Square-Pyramidal Geometry in a Zinc(II) Complex

Complex Fragment Parameter Value Reference
[Zn₂(μ-DPzCA)(2-MPzCI)Cl₃] Coordination Number (Zn1) 5 inorgchemres.org
Geometry (Zn1) Distorted Square-Pyramidal inorgchemres.org
Trigonality Index (τ) (Zn1) 0.718 inorgchemres.org
Coordination Number (Zn2) 5 inorgchemres.org
Geometry (Zn2) Distorted Square-Pyramidal inorgchemres.org
Trigonality Index (τ) (Zn2) 0.602 inorgchemres.org
[Zn₃(pzdc)₃(vim)₆]n Coordination Number (Zn1) 5 ias.ac.in
Geometry (Zn1) Distorted Square-Pyramidal ias.ac.in

The most common coordination geometry for Zn(II) is tetrahedral, where the zinc ion is bonded to four ligands. researchgate.net This is observed in a wide range of compounds. For example, in the complex [Zn(EtNic)₂Cl₂], the Zn(II) center is four-coordinated with a distorted tetrahedral environment. mdpi.com Similarly, reacting zinc(II) thiocyanate with 2-methylpyridine results in a complex where the Zn²⁺ cation is coordinated by two pyridine (B92270) ligands and two N-bonded thiocyanato anions in a distorted tetrahedral fashion. rsc.org A zinc(II) complex with the tripodal ligand tris(2-pyridylethyl)amine also displays a distorted tetrahedral configuration, which is notable as similar ligands often produce five-coordinate complexes. nih.gov The versatile polymeric zinc complex derived from pyrazine-2,3-dicarboxylic acid also incorporates four-coordinate zinc ions with a distorted tetrahedral geometry. researchgate.net

Table 4: Example of Tetrahedral Geometry in a Zinc(II) Complex

Complex Bond Bond Length (Å) Bond Angle (°) Angle Reference
[Zn(C₂₁H₂₄N₄)]²⁺ Zn—N(amine) 2.028 N(py)—Zn—N(py) 111.9 - 119.6 nih.gov
Zn—N(py) 1.979 - 1.999 N(py)—Zn—N(amine) 102.3 - 103.4 nih.gov
[Zn(C₈H₅N₂OS)₂]n Zn1—S1 2.3370 S1—Zn1—N1 118.06 nih.gov
Zn1—N1 2.0184 N1—Zn1—N1' 111.41 nih.gov

Data from [N,N'-bis(2-pyridylethyl)-2-(2-pyridyl)ethylamine-κ⁴N]zinc(II) diperchlorate and catena-poly[zinc(II)-bis(μ₂-5-phenyl-1,3,4-oxadiazole-2-thiolato)]. Note: Angles shown are representative. nih.govnih.gov

Variations in Coordination Number and Polyhedra

The zinc(II) ion can readily be four-, five-, or six-coordinate, a flexibility that is a hallmark of its bioinorganic chemistry. libretexts.org Surveys of zinc-containing crystal structures show a high prevalence of four- and six-coordinate complexes, with five-coordinate geometries also being common. nih.gov This adaptability allows for the formation of diverse and sometimes unusual coordination polyhedra.

In zinc coordination polymers, it is possible for multiple coordination geometries to coexist within the same structure. For instance, a novel zinc(II) complex incorporating pyrazine-2,3-dicarboxylato ligands demonstrates the presence of four-coordinate (tetrahedral), five-coordinate (square pyramidal), and six-coordinate (octahedral) zinc ions along the same polymeric chain. ias.ac.in The specific geometry is determined by the balance of bonding energies and steric and electronic repulsions among the ligands. libretexts.org

The transition between these coordination states is often facile, with low energy barriers, which is a key aspect of the reactivity of zinc-containing enzymes. libretexts.org For a compound like zinc;2-methylpyrazine (B48319);dinitrate, the coordination number would likely be influenced by factors such as solvent and crystallization conditions, but would be expected to fall within the typical 4, 5, or 6-coordinate range for zinc.

Coordination NumberCommon PolyhedronPrevalence in Zinc(II) ComplexesReference
4TetrahedralHigh (e.g., 59% in one survey) nih.gov
5Square Pyramidal / Trigonal BipyramidalCommon libretexts.orginorgchemres.orgresearchgate.net
6OctahedralHigh (e.g., 23% in one survey) nih.govias.ac.in

Ligand Binding Modes and Structural Roles

Monodentate and Multidentate Coordination of 2-Methylpyrazine and its Derivatives

Pyrazine (B50134) and its derivatives are versatile ligands in coordination chemistry. The nitrogen atoms in the pyrazine ring possess lone pairs of electrons, making them effective σ-donors for coordination to metal ions like zinc(II). preprints.org The coordination of the pyrazine nitrogen is often confirmed by shifts in the vibrational frequencies in FTIR spectra. For example, after complex formation, the C=N and C=C stretching vibration modes shift to higher wavenumbers, confirming the involvement of the ring nitrogen in bonding with the metal ion. nih.gov

Depending on the substituents and the stoichiometry of the reaction, pyrazine-based ligands can exhibit several coordination modes:

Monodentate Coordination: While less common for unsubstituted pyrazine, derivatives can be designed to favor binding through only one of the two available nitrogen atoms.

Bidentate Chelation: Derivatives with additional donor groups, such as 2,5-bis(2-pyridyl)pyrazine (bppz), can act as bidentate or even tridentate chelating ligands, binding to a single metal center through multiple donor atoms. In one case, bppz connects to a zinc atom in a mono-bidentate fashion. nih.gov

Bidentate Bridging: Unsubstituted pyrazine is a classic example of a bridging ligand, where its two nitrogen atoms coordinate to two different metal centers, leading to the formation of chains or networks. preprints.orgmdpi.com This is also a common mode for its derivatives.

In the context of zinc;2-methylpyrazine;dinitrate, the 2-methylpyrazine ligand would most likely act as a monodentate ligand or, more commonly, as a bridging ligand linking two zinc centers.

Coordination Modes of Nitrate (B79036) Anions

The nitrate anion (NO₃⁻) is an ambidentate ligand capable of coordinating to metal ions in several distinct ways. wikipedia.org Its coordination behavior is a significant factor in determining the final structure of a complex. researchgate.net

The primary coordination modes include:

Monodentate: One oxygen atom of the nitrate group binds to the metal center. researchgate.netresearchgate.net

Bidentate Chelating: Two oxygen atoms from the same nitrate group bind to a single metal center. researchgate.netresearchgate.netscientists.uz This is a common mode in many metal nitrate complexes. wikipedia.org

Bidentate Bridging: The nitrate group links two different metal ions. researchgate.netresearchgate.net

Non-coordinating (Outer Sphere): The nitrate anion does not directly bond to the metal center but exists as a free counter-ion in the crystal lattice, balancing the charge of the cationic complex. In this role, it frequently participates in hydrogen bonding. researchgate.netresearchgate.netnih.govnih.gov

In zinc nitrate complexes with organic ligands, nitrate has been observed to act as a bidentate ligand or as a counter-ion. scientists.uznih.gov For instance, in a complex of zinc nitrate with benzamide (B126) and urea (B33335), the nitrate anions were found to be coordinated bidentately to the zinc atom. scientists.uz Conversely, in hexakis(1-methyl-1H-imidazole-κN3)zinc(II) dinitrate, the nitrate ions act as counter-ions situated in cavities within the crystal structure. nih.gov

Bridging Ligand Functions in Oligo- and Polymeric Structures

The formation of oligo- and polymeric structures, often referred to as coordination polymers, relies on the presence of ligands capable of bridging two or more metal centers. preprints.orgmdpi.com Both 2-methylpyrazine and the nitrate anion have the potential to function as bridging ligands.

The pyrazine ring is an archetypal bridging ligand, linking metal centers to form one-dimensional (1D) chains, two-dimensional (2D) sheets, or three-dimensional (3D) frameworks. mdpi.comresearchgate.net Zinc complexes with pyrazine derivatives, such as pyrazine-2,5-diyldimethanol, have been shown to form 1D coordination polymers through bridging ligands. preprints.orgmdpi.com Similarly, 2,5-bis(2-pyridyl)pyrazine can bridge cadmium atoms to form uniform 1D coordination polymers. nih.gov

While less common than pyrazine bridging, nitrate anions can also act as bridging ligands. researchgate.net The combination of a bridging organic ligand like 2-methylpyrazine and a potentially bridging inorganic anion like nitrate could lead to the formation of complex, multidimensional polymeric networks in the solid state.

Intermolecular Interactions and Supramolecular Architecture

The final solid-state structure of a coordination compound is not only determined by the covalent coordination bonds but also by a network of weaker non-covalent interactions. frontiersin.orgnih.gov These interactions, particularly hydrogen bonds, are crucial in organizing the individual complex molecules or polymeric chains into a stable, three-dimensional supramolecular architecture. nih.govnih.gov

Hydrogen Bonding Networks (N–H···Cl, C–H···N, C–H···Cl, N–H···O, C–H∙∙∙O, O–H∙∙∙O)

Hydrogen bonds are directional interactions that play a pivotal role in crystal engineering. nih.gov In zinc-pyrazine-nitrate systems, a variety of hydrogen bonds are expected to stabilize the crystal packing.

N–H···Cl, C–H···N, and C–H···Cl: While not directly applicable to the nitrate compound, related zinc-pyrazine complexes containing chloride show these types of interactions. For example, in a binuclear zinc(II) complex with a pyrazine carboximidate derivative, nonclassical N–H···Cl, C–H···N, and C–H···Cl hydrogen bonds were found to be essential in stabilizing the crystal lattice. inorgchemres.org

N–H···O: This type of bond is very common in complexes where a ligand contains an N-H group and an oxygen-containing group like nitrate is present. In a zinc complex with 5-tert-butylpyrazole, the nitrate anion is not coordinated to the metal but is held in the second coordination sphere by hydrogen bonds to the pyrazole (B372694) N-H groups. nih.gov Similar N–H···O bonds are observed between urea ligands and nitrate anions in other complexes. researchgate.net

C–H···O: Weak C–H···O hydrogen bonds are ubiquitous in crystal packing. In the structure of hexakis(1-methyl-1H-imidazole)zinc(II) dinitrate, the oxygen atoms of the nitrate counter-ion engage in multiple C–H···O interactions with hydrogen atoms from the imidazole (B134444) rings and methyl groups. nih.gov Zinc complexes with pyrazine-2,5-diyldimethanol also feature C-H···O hydrogen bonds. mdpi.com

O–H···O: These interactions are prevalent in complexes that incorporate water molecules into their crystal structure, either as coordinated ligands or as lattice water. These water molecules can form extensive hydrogen-bonding networks with each other and with oxygen atoms from other ligands, such as the nitrate anion. ias.ac.inmdpi.comresearchgate.net For example, in diaquatetrakis(urea)metal dinitrate complexes, O–H···O–N bonds between the coordinated water and the nitrate anions are a key feature of the packing. researchgate.net

Hydrogen Bond TypeDonorAcceptorExample Compound ContextReference(s)
N–H···ClN-HClZinc(II) pyrazine carboximidate chloride inorgchemres.org
C–H···NC-HN (pyrazine)Zinc(II) pyrazine carboximidate chloride inorgchemres.org
C–H···ClC-HClZinc(II) pyrazine carboximidate chloride inorgchemres.org
N–H···ON-H (pyrazole)O (nitrate)Zn(LtBu)₄₂ nih.gov
C–H···OC-H (imidazole)O (nitrate)Zn(N-MeIm)₆₂ nih.gov
O–H···OO-H (water)O (nitrate)Ni{(NH₂)₂CO}₄(H₂O)₂₂ researchgate.net

Compound Names Table

Abbreviation / Common NameFull Chemical Name
2-methylpyrazine2-methyl-1,4-diazine
bppz2,5-bis(2-pyridyl)pyrazine
pyrazine-2,3-dicarboxylic acidH₂pzdc
pyrazine-2,5-diyldimethanolpzydmH₂
5-tert-butylpyrazoleLtBu
1-methyl-1H-imidazoleN-MeIm
BenzamideBenzamide
UreaUrea
This compoundNot formally named in literature

π-Stacking and N-π Interactions

In the solid-state structure of this compound and related complexes, non-covalent interactions such as π-stacking and N-π interactions play a crucial role in stabilizing the crystal lattice and directing the formation of higher-order supramolecular assemblies.

π-Stacking Interactions:

N-π Interactions:

N-π interactions, a type of non-covalent interaction involving a nitrogen atom and a π-system, can also contribute to the stability of the crystal packing. In related zinc(II) binuclear complexes, N-π interactions between the nitrogen atoms of one molecule and the pyrazine rings of a neighboring molecule have been observed, contributing to the formation of a 3D supramolecular network. inorgchemres.org These interactions, along with other weak forces like hydrogen bonds, are effective in stabilizing the crystal structure. inorgchemres.org

A summary of representative non-covalent interactions in related zinc-pyrazine complexes is presented in the table below.

Interaction TypeInteracting MoietiesTypical Distance (Å)Significance
π-StackingPyrazine-Pyrazine3.5 - 3.8Stabilization of crystal packing, formation of columnar or layered structures.
N-π InteractionNitrogen atom - Pyrazine ring~3.5Directional interaction contributing to the formation of 3D networks.

Formation of Supramolecular Chains, Layers, and Three-Dimensional Networks

The interplay of coordination bonds and non-covalent interactions in this compound and its analogs leads to the formation of extended supramolecular architectures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) networks. rsc.org

One-Dimensional Chains:

In many instances, the bridging nature of the pyrazine ligand, where the two nitrogen atoms can coordinate to different metal centers, facilitates the formation of 1D coordination polymers. These chains can be linear or zigzag, depending on the coordination geometry around the zinc ion and the steric hindrance of the ligands. The chains are further stabilized by inter-chain interactions, such as π-stacking and hydrogen bonding.

Two-Dimensional Layers:

The 1D chains can be further organized into 2D layers through intermolecular interactions. For example, π-stacking interactions between the pyrazine rings of adjacent chains can lead to the formation of sheet-like structures. rsc.org In some cases, the nitrate anions can participate in hydrogen bonding with the organic ligands, linking the chains into a 2D network.

Three-Dimensional Networks:

The extension of the supramolecular assembly into a 3D network can occur through various pathways. In some systems, the pyrazine ligands can bridge zinc centers in multiple directions, directly forming a 3D coordination framework. acs.org Alternatively, strong and directional non-covalent interactions, such as a combination of π-stacking and N-π interactions, can link the 2D layers into a stable 3D architecture. inorgchemres.org The resulting 3D networks can exhibit interesting properties, such as porosity and guest-inclusion capabilities.

The dimensionality of the resulting supramolecular structure is a delicate balance of the coordination preferences of the metal ion, the geometry of the organic linker, and the nature of the counter-anions.

Influence of Counter-Anions on Supramolecular Assemblies

The counter-anions, in this case, nitrate (NO₃⁻), play a significant role in determining the final supramolecular structure of the coordination complex. rsc.org Their influence can be manifested in several ways:

Hydrogen Bonding: The oxygen atoms of the nitrate anion are excellent hydrogen bond acceptors. They can form hydrogen bonds with suitable donor groups on the organic ligand (if present) or with solvent molecules that might be incorporated into the crystal lattice. These hydrogen bonds can act as a "glue," linking different coordination units (chains or layers) into a higher-dimensional network. nih.gov

Space-Filling and Templating Effects: The size and shape of the nitrate anion can influence the packing of the coordination complex in the solid state. They can occupy voids within the crystal lattice, stabilizing the structure through electrostatic interactions. In some cases, the anions can act as templates, directing the formation of a specific supramolecular architecture. nih.gov

The table below summarizes the potential roles of the nitrate anion in the supramolecular assembly of this compound.

Role of Nitrate AnionDescriptionImpact on Supramolecular Structure
Coordination Binds directly to the zinc(II) ion.Alters coordination geometry and can lead to the formation of bridged structures.
Hydrogen Bonding Acts as a hydrogen bond acceptor.Links different structural motifs (chains, layers) into higher-dimensional networks.
Templating Occupies voids and directs the assembly of the coordination units.Influences the overall crystal packing and can lead to specific framework topologies.

Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Infrared (IR) spectroscopy is instrumental in analyzing the coordination of the 2-methylpyrazine (B48319) ligand to the zinc ion. The IR spectra of free 2-methylpyrazine exhibit characteristic absorption bands corresponding to various vibrational modes of the molecule. rsc.orgchemicalbook.com Upon coordination to a metal center like zinc, shifts in these bands, particularly those associated with the pyrazine (B50134) ring and the methyl group, provide direct evidence of complex formation.

In related zinc(II) complexes with N-donor ligands, shifts in the vibrational frequencies of the ligand are observed upon coordination to the zinc ion. For instance, in a binuclear zinc(II) complex involving a pyrazine derivative, the IR spectrum shows characteristic bands that are shifted compared to the free ligand, indicating coordination. inorgchemres.org Specifically, the C-H and N-H stretching vibrations, as well as ring breathing modes of the pyrazine ring, are sensitive to the coordination environment. inorgchemres.orgmdpi.com

The presence of the nitrate (B79036) group in "zinc;2-methylpyrazine;dinitrate" would also be evident in the IR spectrum. The nitrate ion (NO₃⁻) has characteristic absorption bands, and the nature of these bands (e.g., their number and position) can indicate whether the nitrate is acting as a counter-ion or is coordinated to the zinc center. In solid zinc nitrate hexahydrate, for example, significant peaks related to the nitrate group are observed. researchgate.net In zinc(II) complexes with other nitrogen-containing ligands, the nitrate anion shows characteristic bands corresponding to asymmetric and symmetric N-O stretching modes. mdpi.com

A comparison of the IR spectra of free 2-methylpyrazine and a hypothetical this compound complex would reveal shifts in the pyrazine ring vibrations, indicating that the nitrogen atoms of the pyrazine ring are involved in coordination to the zinc ion. The table below summarizes typical IR spectral data for related compounds.

Table 1: Representative IR Spectral Data (cm⁻¹) for 2-Methylpyrazine and Related Zinc Complexes

Compound/Functional Group ν(N-H) ν(C-H) Ring Vibrations ν(NO₃⁻)
2-Methylpyrazine - ~3086 ~1600, ~1460, ~1020 -
Zinc(II)-Pyrazine Complex Shifted Shifted Shifted -
Zinc(II)-Pyrazine Nitrate Complex Shifted Shifted Shifted Present

Note: This table is illustrative and based on data from related compounds. rsc.orginorgchemres.orgmdpi.comresearchgate.net

Raman spectroscopy complements IR spectroscopy in the structural elucidation of zinc-pyrazine complexes. The Raman spectrum of 2-methylpyrazine has been recorded and assigned based on its symmetry. rsc.org Similar to IR spectroscopy, changes in the Raman bands upon complexation provide information about the coordination and structure.

In studies of related zinc oxide (ZnO) nanocrystals, Raman spectroscopy is used to identify the characteristic vibrational modes of the wurtzite structure. researchgate.netresearchgate.netmdpi.com For more complex systems like quaternary Ag-Zn-Sn-S nanocrystals, Raman spectra reveal characteristic phonon modes of the single quaternary structure. nih.gov In the context of "this compound," Raman spectroscopy could be used to probe the Zn-N stretching vibrations directly, which typically appear at lower frequencies. These vibrations are often weak in IR spectra but can be strong in Raman spectra, providing direct evidence for the coordination of the pyrazine ligand to the zinc ion.

Furthermore, Raman spectroscopy can be used to characterize the nitrate anions. The vibrational modes of the nitrate ion are also Raman active and can provide information on its coordination mode. The combination of IR and Raman data allows for a more complete picture of the vibrational landscape of the molecule, aiding in a more definitive structural assignment.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Visible absorption and photoluminescence, provides insights into the electronic structure and excited-state properties of zinc-pyrazine complexes.

UV-Visible spectroscopy is employed to study the electronic transitions within the "this compound" complex. The spectrum of 2-methylpyrazine itself shows absorption bands in the UV region. rsc.org Upon complexation with a d¹⁰ metal ion like zinc(II), these transitions, which are typically π → π* and n → π* in nature, can be perturbed. inorgchemres.orgresearchgate.net

While the zinc(II) ion is electronically silent in the visible region due to its filled d-shell, the coordination to the 2-methylpyrazine ligand can lead to shifts in the ligand-centered electronic transitions. inorgchemres.orguni-muenchen.de In a related binuclear zinc(II) complex with pyrazine-derived ligands, absorption bands were observed around 222 nm and 269 nm. inorgchemres.org The electronic spectra of zinc(II) complexes with other N-heterocyclic ligands also show absorption bands that are attributed to intra-ligand transitions. acs.org

The nitrate group may also contribute to the UV absorption spectrum. researchgate.net The analysis of the UV-Visible spectrum of "this compound" would therefore involve identifying the ligand-centered transitions and assessing any shifts or new bands that arise from the coordination to the zinc ion and the presence of the nitrate counter-ions.

Table 2: UV-Visible Absorption Maxima (λ_max) for Related Compounds

Compound λ_max (nm) Type of Transition
Zinc(II) binuclear complex with pyrazine derivatives 222, 269 Ligand-centered
Zinc(II) complexes with phenoxazole-triarylamine ligands ~370-420 Intraligand Charge-Transfer (ILCT)

Note: Data is based on related zinc complexes. inorgchemres.orgacs.org

While the specific photoluminescence properties of "this compound" are not widely reported, the study of related zinc-pyrazine metal-organic frameworks (MOFs) provides valuable insights into the potential luminescent behavior of such systems. rsc.org Zinc-based MOFs often exhibit photoluminescence, which can originate from the organic linkers (ligand-centered emission) or from charge transfer processes. researchgate.netnih.govnih.govmdpi.comrsc.org

For instance, a 2D zinc(II)-organic framework containing a pyrazine derivative exhibits strong blue luminescence, which is attributed to ligand-centered emission. researchgate.net The emission properties of these materials are often sensitive to their environment, making them promising for sensing applications. nih.govmdpi.com The introduction of different guest molecules into the pores of a zinc-based MOF can tune its emission color. rsc.org

The photoluminescence of a potential "this compound" framework could be influenced by the rigidity of the structure and the nature of the interactions between the components. The emission is likely to be ligand-based, originating from the 2-methylpyrazine moiety. The presence of the nitrate group could potentially quench the luminescence, depending on its interaction with the emissive state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure of diamagnetic complexes like those of zinc(II) in solution. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the 2-methylpyrazine ligand.

The ¹H NMR spectrum of free 2-methylpyrazine shows distinct signals for the aromatic protons and the methyl group protons. chemicalbook.com Upon coordination to the zinc ion, these signals are expected to shift, providing clear evidence of complex formation in solution. mdpi.com The magnitude and direction of these shifts can give clues about the changes in the electron density distribution within the ligand upon coordination. In related zinc(II) complexes with N-heterocyclic ligands, downfield shifts of the proton signals are typically observed, consistent with the donation of electron density from the nitrogen atoms to the metal center. mdpi.comunifr.ch

¹³C NMR spectroscopy would similarly show shifts in the resonances of the carbon atoms of the pyrazine ring and the methyl group upon complexation. spectrabase.com The analysis of both ¹H and ¹³C NMR spectra can help to determine the stoichiometry of the complex in solution and to probe its dynamic behavior.

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) for 2-Methylpyrazine and a Related Zinc Complex

Proton Free 2-Methylpyrazine (in CDCl₃) [ZnL₂]²⁺ type complex (in CD₃OD)
Pyrazine-H ~8.4-8.5 Shifted signals
Methyl-H ~2.57 Shifted signal

Note: Data is based on reported spectra for 2-methylpyrazine and a related zinc complex. inorgchemres.orgchemicalbook.com

¹H NMR for Ligand Characterization within Complexes

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for understanding the coordination of organic ligands to a metal center. In the context of zinc(II) complexes, where the metal ion is diamagnetic (d¹⁰), the ¹H NMR spectra of the ligands are not complicated by paramagnetic effects, allowing for clear interpretation of chemical shifts and coupling constants.

When a ligand such as 2-methylpyrazine coordinates to a zinc(II) ion, the electron density around the ligand's protons is altered, leading to shifts in their resonance frequencies compared to the free ligand. The coordination of the nitrogen atoms of the pyrazine ring to the zinc center typically results in a downfield shift of the pyrazine proton signals. This is due to the withdrawal of electron density from the aromatic ring by the metal ion. mdpi.comresearchgate.net

In a related study of a binuclear zinc(II) complex containing a methyl pyrazine-2-carboximidate (2-MPzCI) ligand, the ¹H NMR spectrum provided detailed insights into the ligand's environment. inorgchemres.org The spectrum, recorded in deuterated methanol (B129727) (CD₃OD), showed distinct signals for the protons of the coordinated ligand. inorgchemres.org For instance, the methyl group protons appeared as a singlet, while the pyrazine ring protons exhibited complex multiplet patterns. inorgchemres.org The integration of these signals was consistent with the stoichiometry of the ligand within the complex. inorgchemres.org

The following table summarizes the ¹H NMR data for a zinc(II) binuclear complex containing a methyl pyrazine-2-carboximidate ligand, which serves as a close model for understanding the coordination of 2-methylpyrazine.

Proton TypeChemical Shift (δ, ppm)MultiplicityNumber of Protons
-OCH₃4.75s3H
Aromatic8.74m3H
8.88d1H
9.06d2H
9.38s1H
Aromatic9.98s2H

¹H-NMR data for the [Zn₂(μ-DPzCA)(2-MPzCI)Cl₃] complex in CD₃OD. inorgchemres.org (s = singlet, d = doublet, m = multiplet)

It is important to note that in the reported spectrum of the binuclear complex, the =NH protons were not observed. inorgchemres.org The downfield shift of the aromatic protons is a clear indicator of the coordination of the pyrazine ring to the zinc(II) center.

Surface-Sensitive Spectroscopic Methods

Surface-sensitive techniques are crucial for analyzing the elemental composition and chemical states of the surfaces of materials.

X-ray Photoelectron Spectroscopy (XPS) is a quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. XPS is a surface-sensitive technique with a sampling depth of a few nanometers.

For zinc-containing compounds, the Zn 2p region of the XPS spectrum is typically analyzed. The binding energy of the Zn 2p peaks can provide information about the oxidation state of the zinc. In zinc(II) compounds, the Zn 2p₃/₂ peak is generally observed in the range of 1021–1023 eV. However, the chemical shifts for zinc compounds are often small, which can make it challenging to differentiate between different chemical states based solely on the Zn 2p peaks. thermofisher.com

A significant challenge in the XPS analysis of compounds containing both zinc and other elements, such as iron, is the potential for spectral overlap. For instance, the Zn LMM Auger peaks can interfere with the Fe 2p region when using an Al Kα X-ray source, potentially leading to misidentification of iron in zinc-rich samples. mdpi.com This underscores the importance of careful data analysis and, when possible, the use of multiple X-ray sources to avoid such artifacts.

The binding energy of core electrons is sensitive to the chemical environment of the atom. When a ligand coordinates to a metal ion, the electron density around both the metal and the ligand atoms is redistributed. This change in electron density affects the binding energies of the core electrons, leading to chemical shifts in the XPS spectrum. For a central metal ion like zinc, coordination to an electron-donating ligand would be expected to increase the electron density on the metal, leading to a decrease in the binding energy of the zinc core electrons. Conversely, coordination to an electron-withdrawing ligand would decrease the electron density on the zinc, resulting in an increase in its core electron binding energy.

Thermal Behavior and Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal Stability Profiles

Specific thermogravimetric analysis (TGA) data, which would illustrate the mass loss of zinc;2-methylpyrazine (B48319);dinitrate as a function of temperature, is not documented in available research. Such a profile would be crucial in determining the temperature ranges at which the compound remains stable and at which it begins to decompose. For analogous zinc complexes with nitrogen-containing heterocyclic ligands and nitrate (B79036) anions, thermal stability can vary significantly based on the nature of the organic ligand and the coordination environment of the zinc ion.

Decomposition Temperatures and Enthalpies of Decomposition

Detailed differential scanning calorimetry (DSC) data, which would provide information on the decomposition temperatures and the associated heat flow (enthalpies of decomposition), are not available for zinc;2-methylpyrazine;dinitrate. Generally, the decomposition of zinc nitrate complexes involves endothermic and exothermic events corresponding to the loss of ligands and the breakdown of the nitrate groups. For instance, a study on a zinc nitrate complex with methyl carbazate showed decomposition beginning at 181.9 °C with subsequent exothermic processes at higher temperatures. However, these values are not directly transferable to the 2-methylpyrazine complex.

Mechanistic Studies of Thermal Decomposition

Identification of Decomposition Products and Intermediate Phases

Without experimental data, the precise decomposition products and any intermediate phases of this compound upon heating remain speculative. Based on the thermal behavior of similar compounds, it is plausible that the decomposition would proceed with the initial loss of the 2-methylpyrazine ligand. The nitrate anions would then decompose at higher temperatures. The final solid residue of the thermal decomposition of many zinc coordination compounds in an oxidizing atmosphere is typically zinc oxide (ZnO). The gaseous decomposition products would likely include oxides of nitrogen (such as NO₂ and N₂O₄) and combustion products of the 2-methylpyrazine ligand.

Correlation between Structure and Thermal Decomposition Pathways

The relationship between the crystal structure of this compound and its thermal decomposition pathways cannot be detailed without knowledge of its structure and experimental thermal analysis data. In general, the strength of the coordination bonds between the zinc (II) ion and the 2-methylpyrazine and nitrate ligands would be a primary factor in determining the decomposition temperatures. The arrangement of the molecules in the crystal lattice would also influence the decomposition mechanism and any subsequent solid-state transformations. For other zinc coordination polymers, it has been observed that heating can lead to the stepwise loss of ligands, resulting in the formation of new, more condensed phases.

Solid-State Transformations upon Heating

There is no available information regarding any solid-state transformations that this compound may undergo upon heating. Such transformations could include changes in crystal structure or polymerization before the onset of decomposition. Studies on related zinc halide complexes with 2-methylpyrazine have shown that heating can induce transformations into new compounds with different stoichiometries.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Electronic Structure and Bonding Analysis

No published data is available.

Prediction of Vibrational Frequencies and Spectroscopic Properties

No published data is available.

Thermodynamic Feasibility and Reaction Mechanisms

No published data is available.

Quantum Chemical Topology Analysis

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

No published data is available.

Molecular Electrostatic Potential (MEP) Surface Analysis

No published data is available.

Modeling of Intermolecular Interactions and Supramolecular Assemblies

The formation of extended solid-state architectures in metal-organic compounds is directed by a complex interplay of intermolecular forces. Computational modeling serves as a powerful tool to dissect and understand these interactions, providing insights that complement experimental data. In the context of zinc(II) complexes, particularly with nitrogen-containing heterocyclic ligands like pyrazine (B50134) derivatives, hydrogen bonding and other non-covalent interactions are pivotal in dictating the final supramolecular structure.

Computational Assessment of Hydrogen Bonding and Other Non-Covalent Interactions

Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in analyzing the non-covalent interactions that govern the crystal packing of zinc complexes. These interactions include classical hydrogen bonds, C-H···π interactions, and π···π stacking, all of which contribute to the stability and dimensionality of the supramolecular assembly.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot are frequently used to investigate the nature and strength of these weak interactions. QTAIM analysis can characterize bond critical points and provide electron density data, which helps in quantifying the strength of hydrogen bonds. Similarly, NCI plots visually represent non-covalent interactions in real space, allowing for a qualitative understanding of their spatial distribution and nature.

The table below summarizes typical hydrogen bond parameters that could be expected in zinc complexes, derived from computational studies on analogous systems. These parameters include the donor-acceptor distance (D···A) and the hydrogen-acceptor distance (H···A), as well as the bond angle.

Table 1: Representative Hydrogen Bond Geometries in Zinc(II) Complexes

Donor (D) Hydrogen (H) Acceptor (A) D···A (Å) H···A (Å) D-H···A (°)
O-H H O 2.5 - 2.8 1.5 - 1.8 150 - 180
N-H H O 2.7 - 3.1 1.8 - 2.2 140 - 170
C-H H O 3.0 - 3.5 2.1 - 2.6 130 - 160

Note: This table represents typical data from related zinc complexes and is for illustrative purposes. Specific values for zinc;2-methylpyrazine (B48319);dinitrate would require dedicated computational analysis.

Furthermore, π···π stacking interactions between aromatic rings, such as the pyrazine ring in 2-methylpyrazine, are significant in the formation of supramolecular assemblies. nih.gov The strength and geometry of these interactions, whether face-to-face or edge-to-face, can be modeled to understand their role in the crystal packing. Computational tools can predict the optimal distances and orientations for these interactions, which typically range from 3.3 to 3.8 Å between the centroids of the aromatic rings.

Molecular Electrostatic Potential (MEP) surface calculations are another valuable computational tool. MEP maps illustrate the electron density distribution around a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are crucial for predicting the sites of electrophilic and nucleophilic attack and for understanding the nature of intermolecular interactions, including hydrogen bonding and halogen bonding. nih.gov For a complex like zinc;2-methylpyrazine;dinitrate, MEP analysis would reveal the electrostatic landscape, indicating how individual units are likely to interact to form a stable crystal lattice.

Advanced Applications and Functional Materials Development

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

The integration of zinc, 2-methylpyrazine (B48319), and dinitrate moieties into MOFs and coordination polymers offers a rich field for materials design. The specific geometry of the 2-methylpyrazine ligand, combined with the coordination preferences of the zinc(II) ion, allows for the construction of diverse and functional framework structures.

Design Principles for Zinc-Based MOFs with Pyrazine (B50134) Derivatives

The design of zinc-based MOFs utilizing pyrazine derivatives is guided by several key principles. The zinc(II) ion, with its d¹⁰ electronic configuration, is a versatile node, capable of adopting various coordination geometries, which is fundamental to creating diverse network topologies. mdpi.comnih.gov The pyrazine ligand and its derivatives, like 2-methylpyrazine, act as linkers, bridging the zinc centers. The geometry and connectivity of these linkers are crucial in determining the final architecture of the MOF.

The introduction of a methyl group in 2-methylpyrazine, as opposed to the unsubstituted pyrazine, introduces steric hindrance and alters the electronic properties of the ligand. This can influence the coordination angle and the resulting network topology. Furthermore, the presence of counter-ions like nitrate (B79036) is significant. Nitrates can either be directly coordinated to the zinc centers, influencing the framework's dimensionality and properties, or reside within the pores as charge-balancing species. The choice of solvent during synthesis also plays a critical role, as solvent molecules can act as templates or become incorporated into the final structure, affecting porosity and stability. rsc.orgresearchgate.net

A systematic approach to designing these MOFs involves considering the interplay between the metal node's coordination preference, the ligand's length and functionality, and the reaction conditions. For instance, using longer, more rigid pyrazine-based linkers can lead to the formation of porous 3D frameworks, while smaller or more flexible ligands might result in 1D chains or 2D layered structures. acs.org

Controlled Synthesis of MOF Isomers and Polymorphs

The controlled synthesis of specific isomers and polymorphs of zinc-pyrazine based MOFs is a significant challenge and an area of active research. Isomers are compounds with the same chemical formula but different arrangements of atoms, while polymorphs are different crystalline forms of the same compound. The ability to selectively synthesize a particular isomer or polymorph is crucial as it allows for the fine-tuning of the material's properties.

Key factors influencing the formation of isomers and polymorphs include the choice of solvents, temperature, and the presence of modulating agents. rsc.orgresearchgate.net For example, using different solvent systems can lead to the crystallization of distinct framework topologies from the same set of starting materials. rsc.orgresearchgate.net This is because solvent molecules can interact differently with the forming framework, directing the assembly process towards a specific outcome.

Temperature is another critical parameter. Varying the reaction temperature can influence the kinetics and thermodynamics of the crystallization process, favoring the formation of either a kinetically or thermodynamically stable product. Modulators, which are typically small molecules that compete with the ligand for coordination to the metal center, can also be used to control the nucleation and growth of MOF crystals, thereby influencing the resulting polymorph.

Gas Adsorption and Separation Properties in Zinc-Pyrazine MOFs

Zinc-pyrazine MOFs have shown considerable promise in the fields of gas adsorption and separation. nih.gov The porosity and chemical nature of the framework's internal surface are the primary determinants of these properties. The size and shape of the pores can be tailored through the design principles mentioned earlier to selectively adsorb gas molecules of a certain size, a phenomenon known as the molecular sieving effect.

The chemical functionality of the framework also plays a vital role. The nitrogen atoms in the pyrazine ring and any uncoordinated nitrate ions can act as Lewis basic sites, enhancing the affinity for certain gas molecules like carbon dioxide (CO₂), which has a significant quadrupole moment. researchgate.net This makes these materials potential candidates for CO₂ capture from flue gas or natural gas streams.

Research has demonstrated that zinc-based MOFs can exhibit high uptake capacities for various gases, including CO₂, methane (B114726) (CH₄), and light hydrocarbons. rsc.orgnih.gov The selectivity of adsorption, which is the preferential adsorption of one gas over another, is a critical factor for separation applications. By fine-tuning the pore size and surface chemistry, it is possible to design zinc-pyrazine MOFs with high selectivity for specific gas pairs, such as CO₂/N₂ or CO₂/CH₄. researchgate.net The flexibility of some of these frameworks, where the structure can change upon gas adsorption, can also lead to enhanced separation performance. nih.gov

Gas Adsorption Properties of Selected Zinc-Based MOFs

MOF MaterialGas AdsorbedKey FindingsReference
Zn-TCPP-DPB Isomer 1CO₂, Light HydrocarbonsBET area of 1324 m²/g; Favorable selectivity for C₃H₈/C₃H₆ over CH₄. rsc.orgresearchgate.net
Zn-TCPP-DPB Isomer 2CO₂, Light HydrocarbonsBET area of 1247 m²/g; Favorable selectivity for C₃H₈/C₃H₆ over CH₄. rsc.orgresearchgate.net
SDMOF-3C₃H₈, C₂H₆, CH₄Exhibits significantly higher affinity for C₃H₈ compared to CH₄ and C₂H₆ at 298 K. nih.gov
Zn₄(pdc)₄(DMF)₂·3DMFCO₂, N₂, CH₄Preferential CO₂ adsorption with high enthalpy of adsorption and selectivity over N₂ and CH₄. researchgate.net

Photoluminescent Properties of Zinc-Pyrazine Coordination Polymers

Coordination polymers based on zinc and pyrazine derivatives often exhibit interesting photoluminescent properties. mdpi.comacs.orgrsc.org The d¹⁰ electronic configuration of the Zn(II) ion means that it does not participate in d-d electronic transitions, which can quench luminescence. mdpi.com As a result, the observed luminescence in these materials typically originates from the organic linker, in this case, the 2-methylpyrazine moiety.

The emission properties can be tuned by modifying the structure of the pyrazine ligand or by introducing other coordinating species. The coordination of the ligand to the zinc center can affect the energy levels of its molecular orbitals, leading to shifts in the emission wavelength. This ligand-centered emission can be influenced by factors such as the rigidity of the framework and the presence of intermolecular interactions like π-π stacking between the pyrazine rings. acs.org

In some cases, the nitrate anions or solvent molecules present in the structure can also influence the photoluminescent behavior. For instance, the removal or exchange of coordinated solvent molecules can lead to changes in the coordination environment of the zinc ion and, consequently, alter the emission properties of the material. mdpi.com This responsiveness makes zinc-pyrazine coordination polymers potential candidates for use in chemical sensors, where the presence of a specific analyte can induce a change in the luminescent signal.

Exploration in Supramolecular Chemistry

Beyond the rigid frameworks of MOFs, the combination of zinc, 2-methylpyrazine, and dinitrate is also being explored in the realm of supramolecular chemistry, where non-covalent interactions guide the formation of complex architectures.

Self-Assembly Processes and Control of Architecture

Self-assembly is a process where pre-designed molecular components spontaneously organize into well-defined, stable structures. birmingham.ac.uk In the context of zinc;2-methylpyrazine;dinitrate, the zinc ion acts as a coordination center, while the 2-methylpyrazine ligand provides the directional binding sites necessary to guide the assembly process. The nitrate ions play a crucial role in balancing the charge and can also participate in hydrogen bonding, which is a key non-covalent interaction in directing the final supramolecular architecture.

The control over the self-assembled architecture is a key objective. This can be achieved by carefully designing the molecular components and controlling the reaction conditions. For example, the geometry of the 2-methylpyrazine ligand, with its specific arrangement of nitrogen donor atoms, dictates the possible coordination angles around the zinc center. By modifying the ligand, for instance, by introducing additional functional groups capable of hydrogen bonding or other non-covalent interactions, it is possible to program the self-assembly process to yield specific architectures, such as discrete molecular cages, helices, or extended networks. nih.gov

The solvent also plays a critical role in the self-assembly process, as it can influence the strength of non-covalent interactions and mediate the association of the building blocks. acs.org By changing the solvent polarity, it is possible to favor certain interactions over others, thereby directing the self-assembly towards a desired outcome. The concentration of the components and the temperature are other important parameters that can be used to control the equilibrium between different self-assembled species.

Q & A

Q. What are effective synthesis methods for zinc dinitrate complexes incorporating 2-methylpyrazine ligands?

Methodological Answer: Zinc dinitrate complexes with pyrazine derivatives are typically synthesized via solution-based methods. For example, combining zinc dinitrate hexahydrate (Zn(NO₃)₂·6H₂O) with 2-methylpyrazine in a polar solvent (e.g., water or methanol) under reflux conditions facilitates ligand coordination. Stoichiometric ratios (e.g., 1:2 metal-to-ligand) and pH control (6–8) are critical for crystallinity . Combustion synthesis, as used for Mn-Zn ferrites, can also be adapted by mixing metal nitrates (Zn, Mn) with organic fuels like urea at 480°C, yielding uniform nanoparticles .

Q. What characterization techniques confirm the formation of 2-methylpyrazine in zinc complexes?

Methodological Answer: Fourier-transform infrared spectroscopy (FTIR) identifies ligand coordination via shifts in C-N stretching (1550–1600 cm⁻¹) and N-H bending modes. Nuclear magnetic resonance (¹H NMR) in D₂O or DMSO-d₆ resolves pyrazine proton environments (δ 8.2–8.8 ppm). X-ray diffraction (XRD) provides definitive structural confirmation, while elemental analysis quantifies C, H, N, and Zn content .

Q. How should researchers handle zinc dinitrate to ensure safety during synthesis?

Methodological Answer: Zinc dinitrate is hygroscopic and decomposes above 125°C, releasing toxic NOₓ gases. Use fume hoods, desiccators for storage, and inert atmospheres during heating. Personal protective equipment (gloves, goggles) is mandatory. For solution-based reactions, avoid contact with combustible materials due to oxidative risks .

Advanced Research Questions

Q. How can X-ray diffraction resolve coordination geometry discrepancies in zinc dinitrate complexes?

Methodological Answer: Single-crystal XRD with SHELXL refinement (e.g., SHELX-2018) analyzes bond lengths, angles, and hydrogen-bonding networks. For example, in Zn(C₅H₅N₃O)₂(H₂O)₂, XRD reveals a monoclinic lattice (space group P2₁/c) with Zn²⁺ in a distorted octahedral geometry. Discrepancies in coordination numbers (4–6) are resolved via thermal displacement parameter analysis and electron density maps .

Q. What computational methods support the study of zinc’s coordination behavior with mixed ligands?

Methodological Answer: Density functional theory (DFT) calculates electronic structures and binding energies. For example, B3LYP/6-31G(d) optimizes geometries of Zn²⁺ complexes with 2-methylpyrazine and selenazolyl-hydrazones, predicting stability trends. Molecular dynamics simulations model solvation effects, while Hirshfeld surface analysis quantifies intermolecular interactions .

Q. How can thermal decomposition data discrepancies in zinc dinitrate be addressed experimentally?

Methodological Answer: Couple thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) and evolved gas analysis (EGA) to track mass loss (Δm) and exothermic/endothermic events. For Zn(NO₃)₂·6H₂O, decomposition occurs in three stages: dehydration (45–110°C), nitrate loss (110–250°C), and ZnO formation (250–400°C). Discrepancies arise from hydration state variations; pre-drying samples at 110°C ensures reproducibility .

Q. How do intermolecular interactions influence crystal packing in zinc dinitrate-pyrazine complexes?

Methodological Answer: Hydrogen bonds (e.g., O–H⋯O between aqua ligands and nitrate ions) and π-π stacking (pyrazine rings) dictate packing. In Zn(C₂₄H₂₇N₇O₃)₂, monoclinic packing (space group C2/c) shows interlocking via N–H⋯O bonds. SHELXL refines these interactions, while Mercury software visualizes packing diagrams .

Q. What strategies optimize reaction conditions for synthesizing Mn-Zn ferrites using zinc dinitrate?

Methodological Answer: Use a stoichiometric ratio of Mn:Zn (e.g., 0.6:0.4) with urea as a fuel in combustion synthesis. Heating at 480°C in air ensures complete exothermic reaction. Post-synthesis annealing (600–800°C) enhances crystallinity, confirmed by XRD. Adjust pH to 7–8 during co-precipitation to avoid hydroxide impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.